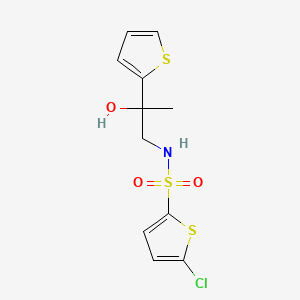

![molecular formula C19H18N4O4S B2581450 5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034306-36-8](/img/structure/B2581450.png)

5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

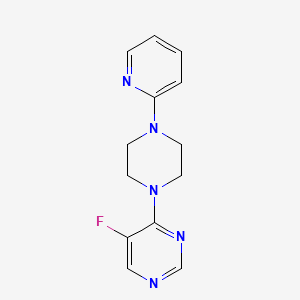

5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide, also known as BIP-R1, is a chemical compound that has shown potential in scientific research for its ability to inhibit the activity of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a critical role in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 activity by BIP-R1 has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.

科学的研究の応用

Photoluminescence

This compound exhibits solid-state photoluminescence, particularly in the green-yellow region of the visible spectrum. This property is valuable for developing new methods for luminescence detection of volatile organic amines. The photophysical properties of these compounds can be adjusted by altering the structure of both the cation and the anion, which can lead to significant changes in their properties .

Organic Synthesis

In organic synthesis, the sulfonyl moiety of this compound acts as a powerful activating group for the C=N bond. This activation allows for its use in various transformations to access biologically active compounds. It serves as an excellent substrate in nucleophilic additions, Aza Diels–Alder reactions, reductions, and the synthesis of oxaziridines and β-amino acids derivatives .

Anion-Binding Catalysis

As a hydrogen-bond donor and acceptor, this compound has applications in anion-binding catalysis. Despite the marginal use of sulfamides compared to ureas or thioureas, this compound’s unique properties make it a candidate for expanding the utility in medicinal chemistry and catalysis .

Luminescent Analysis

The compound’s photoluminescent properties make it suitable for luminescent analysis, a highly sensitive and expressive optical method. It can identify substances in various phases, such as solid, liquid, or gas, making it a versatile tool for molecular detection and recognition .

Green Chemistry

The synthesis process of this compound can be performed under solvent- and catalyst-free conditions, aligning with the principles of green chemistry. This approach reduces effluent pollution and avoids the use of toxic reagents, offering a more environmentally friendly alternative for chemical synthesis .

High-Energy Materials

Due to the stability and reactivity of the sulfonyl group, this compound could potentially be explored as a component in high-energy materials, such as rocket fuel. Its structural properties might allow for the development of new, more efficient energy sources .

Electrical Conductivity

The ionic nature of derivatives of this compound suggests potential applications in electrical conductivity. By varying the structure of the cation and anion, it’s possible to create substances with properties similar to inorganic salts, which could be used in electrochemistry .

Medicinal Chemistry

The compound’s ability to form stable ionic bonds and its reactivity with various organic molecules make it a valuable precursor in the synthesis of pharmaceuticals. Its role in the formation of N-sulfamoyl imines, which are key intermediates in drug development, highlights its importance in medicinal chemistry .

特性

IUPAC Name |

2-methoxy-5-[(2-pyridin-4-ylpyridin-4-yl)methylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-27-18-3-2-15(11-16(18)19(20)24)28(25,26)23-12-13-4-9-22-17(10-13)14-5-7-21-8-6-14/h2-11,23H,12H2,1H3,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEPVOOTLBYVEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2581369.png)

![{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride](/img/structure/B2581370.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2581372.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2581375.png)

![4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2581379.png)

![3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2581381.png)

![Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2581383.png)

![N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581387.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2581388.png)